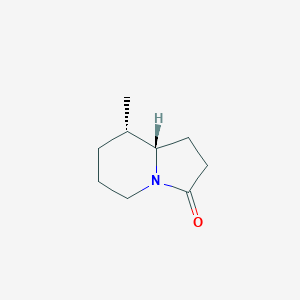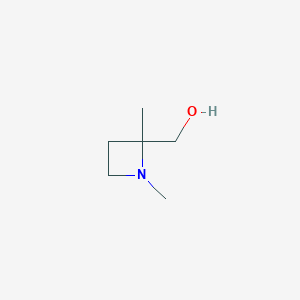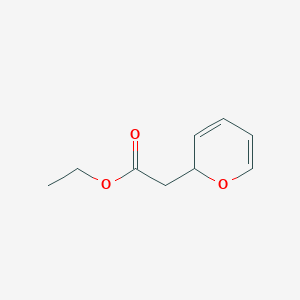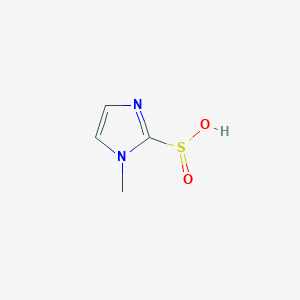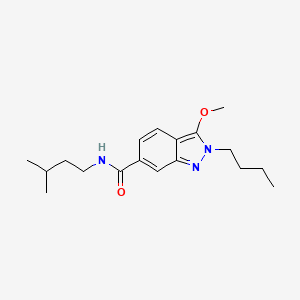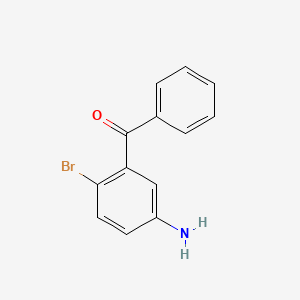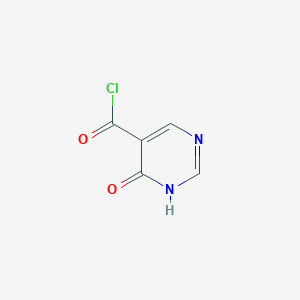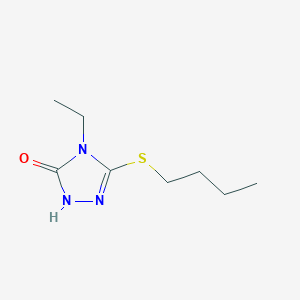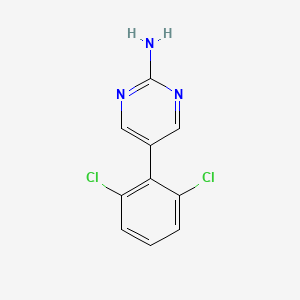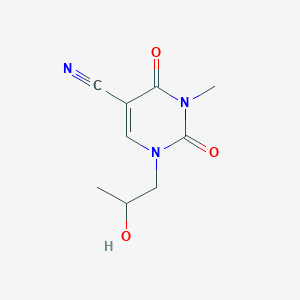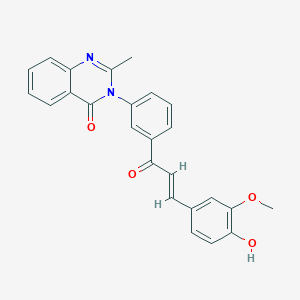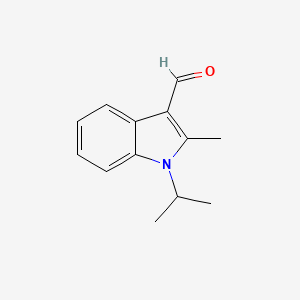
9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene and its derivatives are known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis . This particular compound features a bromophenyl group and a dimethylphenyl group attached to the anthracene core, which can influence its chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene typically involves a Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: 9-bromo-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene, 3-bromophenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 9-(3-substituted phenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Applications De Recherche Scientifique
9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in the development of fluorescent probes and sensors.
Material Science: Employed in the synthesis of new materials with specific optical and electronic properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a scaffold for drug development.
Mécanisme D'action
The mechanism of action of 9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is primarily related to its ability to interact with light and undergo photophysical processes. The compound can absorb light and transition to an excited state, where it can emit light (fluorescence) or transfer energy to other molecules (phosphorescence). These properties are exploited in applications such as OLEDs and fluorescent probes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenyl-10,10-dimethyl-9,10-dihydroanthracene: Lacks the bromophenyl group, which affects its reactivity and photophysical properties.
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene: Similar structure but with the bromine atom in a different position, leading to different reactivity and properties.
9-(3-Bromophenyl)-9H-carbazole: Contains a carbazole core instead of an anthracene core, resulting in different electronic and photophysical properties.
Uniqueness
The presence of both the bromophenyl and dimethylphenyl groups in 9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene imparts unique reactivity and photophysical properties. This makes it a valuable compound for applications in organic electronics and photophysics .
Propriétés
Formule moléculaire |
C28H23Br |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
9-(3-bromophenyl)-10,10-dimethyl-9-phenylanthracene |
InChI |
InChI=1S/C28H23Br/c1-27(2)23-15-6-8-17-25(23)28(20-11-4-3-5-12-20,21-13-10-14-22(29)19-21)26-18-9-7-16-24(26)27/h3-19H,1-2H3 |
Clé InChI |
JZEMKGPPVQLCDI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC(=CC=C5)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


